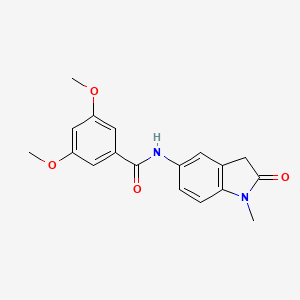

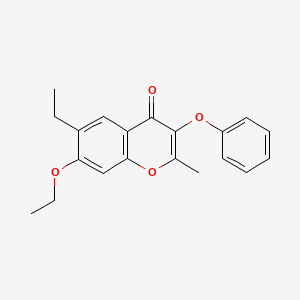

3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide” is a chemical compound that belongs to the class of isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds . The isoindolinone core is composed of a γ-lactam fused with the benzene ring .

Synthesis Analysis

The synthesis of 3,3-disubstituted isoindolinones, such as “3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide”, can be achieved by means of the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Benzamide derivatives, including compounds similar to 3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide, have been studied for their antioxidant properties . These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. By scavenging these free radicals, benzamide derivatives can potentially prevent or slow down the damage caused by oxidative stress, which is linked to various chronic diseases.

Antibacterial and Antimicrobial Effects

Research has indicated that benzamide compounds exhibit antibacterial and antimicrobial activities . They have been tested against a range of gram-positive and gram-negative bacteria, showing promise as potential agents for combating bacterial infections. The mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes.

Anticancer Potential

Indole derivatives, which include the core structure of the compound , have shown anticancer activities . They can interact with multiple receptors and influence cell signaling pathways that are crucial for cancer cell proliferation and survival. This makes them valuable candidates for the development of new anticancer drugs.

Antiviral Applications

Some indole-based compounds have demonstrated antiviral properties , particularly against RNA and DNA viruses . They can inhibit viral replication by targeting specific proteins or enzymes required for the virus to multiply. This includes potential activity against influenza and other respiratory viruses.

Anti-inflammatory and Analgesic Uses

Certain benzamide derivatives have been reported to possess anti-inflammatory and analgesic effects . They can reduce inflammation and alleviate pain, potentially serving as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), with a lower risk of causing ulcers or gastrointestinal issues.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the biological activities mentioned above . The specific changes resulting from these interactions would depend on the exact nature of the target and the context in which the compound is acting.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would likely vary depending on the specific pathway and biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the effects would be diverse and context-dependent .

Eigenschaften

IUPAC Name |

3,5-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-20-16-5-4-13(6-11(16)9-17(20)21)19-18(22)12-7-14(23-2)10-15(8-12)24-3/h4-8,10H,9H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTGZCYCKVIBJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine](/img/structure/B2959865.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide](/img/structure/B2959866.png)

![N-(4-cyanophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2959868.png)

![1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959877.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2959879.png)

![2,5-Dimethyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2959880.png)

![3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B2959882.png)

![N-[2-(2-Methylphenoxy)propyl]prop-2-enamide](/img/structure/B2959884.png)